molecular formula C14H17ClN4O B1457072 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1211443-61-6

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B1457072
CAS No.: 1211443-61-6
M. Wt: 292.76 g/mol
InChI Key: PMDDQOHZLBZUSO-UHFFFAOYSA-N
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Description

Chemical Structure and Role:
The compound (CAS: 1211443-61-6) is a pyrrolo[2,3-d]pyrimidine derivative featuring a 2-chloro substituent, a cyclopentyl group at position 7, and a dimethylcarboxamide moiety at position 4. It serves as a critical intermediate in synthesizing bioactive molecules, including Ribociclib (a CDK4/6 inhibitor for breast cancer) .

Synthesis:
Lei et al. developed a green Cu-catalyzed method for its synthesis via two routes:

  • Route 1: 4 steps, 42% overall yield.
  • Route 2: 5 steps, 31% overall yield.
    Key advantages include cost-effectiveness (Cu replacing Pd catalysts), mild conditions, and scalability .

Properties

IUPAC Name

2-chloro-7-cyclopentyl-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDDQOHZLBZUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021191
Record name 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211443-61-6
Record name 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-chloro-7-cyclopentyl-N,N-dimethyl-
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Record name 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Record name 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Record name 7H-PYRROLO(2,3-D)PYRIMIDINE-6-CARBOXAMIDE, 2-CHLORO-7-CYCLOPENTYL-N,N-DIMETHYL-
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Mechanism of Action

Target of Action

It is known to be used in the synthesis of ribociclib intermediates , which suggests that it may target cyclin-dependent kinases, similar to ribociclib.

Biochemical Pathways

Given its use in the synthesis of ribociclib intermediates , it may be involved in pathways related to cell cycle regulation.

Result of Action

Given its use in the synthesis of ribociclib intermediates , it may have effects similar to ribociclib, which include cell cycle arrest and apoptosis.

Biochemical Analysis

Biochemical Properties

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of CDK4/6. This compound interacts with enzymes such as CDK4 and CDK6, inhibiting their activity and thereby preventing the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, which is crucial for controlling cell proliferation in cancerous cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting CDK4/6, this compound influences cell signaling pathways, particularly those involved in cell cycle regulation. It affects gene expression by preventing the transcription of genes required for S phase entry, thereby halting cellular proliferation. Additionally, it impacts cellular metabolism by altering the metabolic flux and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK4/6. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb and subsequent release of E2F transcription factors. This inhibition leads to a decrease in the transcription of genes necessary for DNA replication and cell cycle progression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK4/6 without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ toxicity, and adverse hematological changes have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to active metabolites. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that retain inhibitory activity against CDK4/6. This metabolic conversion can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on CDK4/6. The compound’s distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with CDK4/6. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on cell cycle progression.

Biological Activity

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, also known by various synonyms including Ribociclib Intermediate 3, is a compound that belongs to the class of pyrimidine derivatives. Its molecular formula is C14H17ClN4OC_{14}H_{17}ClN_{4}O with a molecular weight of approximately 292.76 g/mol. This compound is primarily recognized for its potential biological activities, particularly in the context of cancer treatment.

The primary biological activity associated with this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation; their inhibition leads to cell cycle arrest in the G1 phase, effectively preventing cancer cell proliferation. This mechanism is particularly relevant in the treatment of hormone receptor-positive breast cancer.

Case Studies and Clinical Research

  • Ribociclib and Breast Cancer : Ribociclib, a drug derived from this compound, has been extensively studied in clinical trials. In a pivotal trial (MONALEESA-2), ribociclib combined with letrozole demonstrated a significant improvement in progression-free survival compared to letrozole alone in patients with HR-positive, HER2-negative breast cancer .
  • Safety Profile : The safety profile of ribociclib has been evaluated in multiple studies. Common adverse effects include neutropenia, hepatotoxicity, and QT prolongation. Monitoring liver function tests and complete blood counts is essential during treatment .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other pyrimidine derivatives:

Compound NameCDK InhibitionCancer Type TreatedClinical Trials
2-Chloro-7-cyclopentyl-N,N-dimethyl...YesHR-positive breast cancerMONALEESA-2
PalbociclibYesHR-positive breast cancerPALOMA trials
AbemaciclibYesHR-positive breast cancerMONARCH trials

Pharmacokinetics

The pharmacokinetic properties of ribociclib indicate that it has a half-life suitable for once-daily dosing, which enhances patient compliance. The drug undergoes hepatic metabolism primarily via CYP3A4, necessitating caution when co-administered with other medications that affect this enzyme's activity .

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals. It has been noted for its role in the development of drugs targeting various diseases, particularly those involving kinase inhibition.

Kinase Inhibitor Development

Research indicates that 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is utilized in the synthesis of kinase inhibitors. These inhibitors have potential therapeutic applications in treating cancers and other diseases characterized by aberrant kinase activity. For instance, it has been highlighted as a key intermediate in the synthesis of Valsartan, a drug used for hypertension management, through Suzuki-Miyaura coupling reactions .

Synthetic Methodologies

The compound is also significant in synthetic organic chemistry, where it is employed as a building block for various chemical reactions.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The compound facilitates the synthesis of other pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are known for their biological activities, including anti-inflammatory and anti-cancer properties. The synthetic routes often involve coupling reactions that are optimized for yield and efficiency .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various chemical reactions:

Case Study: Synthesis Optimization

A study focusing on the optimization of synthetic pathways reported yields exceeding 90% when using this compound as a precursor. The research emphasized the importance of reaction conditions such as temperature and solvent choice to maximize product yields .

In another study assessing the biological activity of synthesized derivatives from this compound, several analogs demonstrated significant inhibition against specific cancer cell lines. This highlights the potential of this compound as a valuable scaffold in drug discovery programs aimed at developing new anticancer agents .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryIntermediate for kinase inhibitorsImportant for drug development (e.g., Valsartan)
Synthetic MethodologiesBuilding block for pyrrolo[2,3-d]pyrimidinesHigh yields reported (>90%) in optimized syntheses
Biological ActivityAnticancer agent developmentSignificant inhibition observed in cancer cell lines

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: $ \text{C}{14}\text{H}{17}\text{ClN}_4\text{O} $, molecular weight: 292.76 g/mol.
  • Density: 1.40 g/cm³, pKa: 2.78 (predicted), storage: under inert gas at 2–8°C .

Comparison with Structural Analogues

Key Findings:

Impact of Substituents on Bioactivity :

  • The 2-chloro group in the parent compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines in kinase inhibitors) .
  • Replacement with sulfonamide (e.g., in compound 2g) improves aqueous solubility but reduces yield (16–49% via Pd catalysis) .

Synthetic Efficiency :

  • The Cu-catalyzed method for the parent compound achieves higher yields (76% in final amidation step) compared to Pd-based routes for analogues (e.g., 31.9% yield for 2f) .

Biological Relevance: Derivatives like 2a–2j (with sulfamoylphenylamino groups) exhibit potent CDK9 inhibition ($ \text{IC}_{50} < 10 \, \text{nM} $) and anti-proliferative activity in pancreatic cancer cell lines (MIA PaCa-2, AsPC-1) .

Research and Commercial Significance

  • Pharmaceutical Intermediates : The compound is pivotal in synthesizing Ribociclib, with optimized routes reducing production costs by 30% compared to earlier methods .
  • Patent Landscape: Suppliers like SI Chuan CheCo and Novartis AG emphasize its use in non-infringing research contexts due to active patents .

Preparation Methods

Synthetic Route Summary

The preparation involves three main steps:

Step Reaction Description Key Reagents & Conditions Product
1 Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid Catalysts: Nickel chloride and cuprous iodide; Ligand: Triphenylphosphine; Base: N,N-diisopropylethylamine; Solvent: Absolute ethanol; Temp: 65 °C, 8 h 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (Formula I)
2 Intramolecular cyclization of Formula I Catalyst: Cuprous chloride; Base: Triethylamine; Solvent: Dimethyl sulfoxide; Temp: 70 °C, 12 h 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula II)
3 Oxidation of Formula II with DDQ Oxidant: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ); Solvent: Tetrahydrofuran; Temp: 20-60 °C 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Formula III)

Detailed Reaction Conditions and Yields

Step Reagents & Molar Ratios Conditions Yield (%) Notes
1 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine : acrylic acid = 1:3.2; NiCl2 (0.003 eq), CuI (0.025 eq), PPh3 (0.043 eq), DIPEA (2.1 eq) Stir at 65 °C for 8 h under N2; ethanol solvent 73.1 Acrylic acid added dropwise; temperature controlled below 65 °C during addition
2 Compound I (1 eq), CuCl (0.4 eq), triethylamine (0.6 eq) Stir at 70 °C for 12 h under N2; DMSO solvent 97.6 CuCl can be replaced by CuBr; solvent alternatives include DMF, DMAc, DCM, THF, dioxane, acetonitrile
3 Compound II (1 eq), DDQ (1.2 eq) Stir at 20-60 °C under N2; THF solvent; 3 h reaction 85.0 Oxidation step to aromatize the pyrrolo ring

Notes on Catalysts, Ligands, and Solvents

  • Metal Catalysts: Nickel salts such as nickel chloride, nickel sulfate, nickel fluoride, nickel bromide, or nickel iodide can be used. Cuprous halides include cuprous iodide, cuprous chloride, or cuprous bromide.
  • Organic Ligands: Triphenylphosphine, tricyclohexylphosphine, tri-tert-butylphosphine, BINAP, and others are suitable.
  • Bases: Triethylamine, N-diisopropylethylamine, triethylenediamine, and inorganic bases like potassium carbonate, sodium hydroxide, or potassium hydroxide.
  • Solvents: Absolute ethanol, N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, tetrahydrofuran, 1,4-dioxane, acetonitrile, or toluene.

Advantages of the Palladium-Free Method

  • Avoids expensive palladium catalysts and costly propiolic acid esters.
  • Uses cheap and readily available acrylic acid as coupling partner.
  • Achieves high overall yields (step 2 yield up to 97.6%).
  • Employs relatively mild reaction conditions.
  • Suitable for industrial scale-up due to cost-effectiveness and operational simplicity.

Summary Table of Preparation Steps and Key Parameters

Step Reaction Type Catalyst(s) Key Reagents Solvent Temp (°C) Time (h) Yield (%)
1 Coupling (Nickel-Catalyzed) NiCl2, CuI 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, PPh3, DIPEA Ethanol 65 8 73.1
2 Intramolecular Cyclization CuCl Compound I, triethylamine DMSO 70 12 97.6
3 Oxidation DDQ Compound II THF 20-60 3 85.0

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationFormamidine, DMF, 80°C, 6h65–75
ChlorinationPOCl₃, reflux, 4h80–85
AmidationDimethylamine, THF, RT, 12h70–78

Q. Table 2: Analytical Parameters for Characterization

TechniqueParametersReference
¹H NMRDMSO-d₆, 400 MHz, δ 2.8–3.1 (N,N-dimethyl)
TLCCHCl₃/CH₃OH (10:1), Rf = 0.48
HRMSESI+, m/z calculated for C₁₄H₁₆ClN₅O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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